2-Benzyl-2-phenylhexanoic acid
CAS No.: 2955-43-3
Cat. No.: VC20662663
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2955-43-3 |
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Molecular Formula | C19H22O2 |
Molecular Weight | 282.4 g/mol |
IUPAC Name | 2-benzyl-2-phenylhexanoic acid |
Standard InChI | InChI=1S/C19H22O2/c1-2-3-14-19(18(20)21,17-12-8-5-9-13-17)15-16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,20,21) |
Standard InChI Key | AWAOIGUKCPMZAO-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
2-Benzyl-2-phenylhexanoic acid (IUPAC name: 2-(benzyl)-2-phenylhexanoic acid) features a six-carbon aliphatic chain (hexanoic acid) with two aromatic substituents—a benzyl group (C₆H₅CH₂) and a phenyl group (C₆H₅)—attached to the second carbon. Its molecular formula is C₁₉H₂₂O₂, with a molecular weight of 294.38 g/mol (calculated using atomic masses from ). The compound’s structure introduces steric hindrance due to the bulky aromatic groups, which influences its reactivity and physical properties.
Key Structural Features:
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Carboxylic Acid Group: The terminal -COOH group enables hydrogen bonding and salt formation.
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Aromatic Substituents: The benzyl and phenyl groups contribute to lipophilicity and potential π-π interactions.
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Chirality: The second carbon is a stereogenic center, suggesting the existence of enantiomers.
Spectroscopic Data (Hypothetical)
While experimental spectra for 2-benzyl-2-phenylhexanoic acid are unavailable, analogs such as 2-phenylhexanoic acid ( ) and 6-phenylhexanoic acid ( ) provide reference points:
Synthesis and Reactivity
Proposed Synthetic Routes
The synthesis of 2-benzyl-2-phenylhexanoic acid may involve multi-step strategies, leveraging methodologies from related compounds:
Route 1: Friedel-Crafts Alkylation Followed by Oxidation
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Friedel-Crafts Alkylation: React hexanoic acid chloride with benzene derivatives in the presence of AlCl₃ to introduce aromatic groups.
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Grignard Reaction: Use benzylmagnesium bromide to add the benzyl group to a ketone intermediate.
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Oxidation: Convert intermediate alcohols to carboxylic acids using Jones reagent or KMnO₄ .
Route 2: Diastereoselective Synthesis
Employ asymmetric catalysis to control stereochemistry at the second carbon, as demonstrated in β-lactone syntheses . For example, Mitsunobu reactions or chiral auxiliaries could enforce enantiomeric purity.
Reactivity Profile
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Acid-Base Reactions: The carboxylic acid group can form salts with bases (e.g., NaOH → sodium 2-benzyl-2-phenylhexanoate).
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Esterification: Reacts with alcohols to yield esters, useful in prodrug design.
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Decarboxylation: Thermal decomposition may yield branched hydrocarbons under acidic conditions.
Biological and Industrial Applications
Hypothetical Pharmacological Relevance
Structurally similar compounds, such as N-acylethanolamides , exhibit anti-inflammatory and analgesic properties by modulating lipid-mediated signaling pathways. 2-Benzyl-2-phenylhexanoic acid could serve as:
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A peroxisome proliferator-activated receptor (PPAR) modulator, given the affinity of branched carboxylic acids for nuclear receptors .
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An enzyme inhibitor, leveraging its aromatic groups to interact with hydrophobic enzyme pockets (e.g., fatty acid amide hydrolase) .
Industrial Applications
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Surfactants: The amphiphilic structure (hydrophobic aromatics + hydrophilic -COOH) suggests potential as a nonionic surfactant.
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Polymer Additives: As a plasticizer or stabilizer in polyesters, analogous to phthalate derivatives.
Research Gaps and Future Directions
Despite its theoretical interest, 2-benzyl-2-phenylhexanoic acid remains understudied. Critical research priorities include:
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Synthetic Optimization: Developing cost-effective, stereoselective routes.
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Biological Screening: Assessing toxicity, bioavailability, and therapeutic potential.
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Physicochemical Studies: Measuring melting points, solubility, and stability under varying conditions.
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